molecular formula C23H24FNO2 B11379615 N-(4-tert-butylbenzyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide

N-(4-tert-butylbenzyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11379615
M. Wt: 365.4 g/mol
InChI Key: PSDWGUDQTZOXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-TERT-BUTYLPHENYL)METHYL]-2-FLUORO-N-[(FURAN-2-YL)METHYL]BENZAMIDE is a complex organic compound characterized by the presence of a tert-butylphenyl group, a fluorine atom, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-TERT-BUTYLPHENYL)METHYL]-2-FLUORO-N-[(FURAN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds One common route includes the reaction of 4-tert-butylbenzyl chloride with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-TERT-BUTYLPHENYL)METHYL]-2-FLUORO-N-[(FURAN-2-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine and furan positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(4-TERT-BUTYLPHENYL)METHYL]-2-FLUORO-N-[(FURAN-2-YL)METHYL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-TERT-BUTYLPHENYL)METHYL]-2-FLUORO-N-[(FURAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-TERT-BUTYLPHENYL)METHYL]-2-FLUORO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE
  • N-[(4-TERT-BUTYLPHENYL)METHYL]-2-CHLORO-N-[(FURAN-2-YL)METHYL]BENZAMIDE
  • N-[(4-TERT-BUTYLPHENYL)METHYL]-2-FLUORO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE

Uniqueness

N-[(4-TERT-BUTYLPHENYL)METHYL]-2-FLUORO-N-[(FURAN-2-YL)METHYL]BENZAMIDE is unique due to the presence of both a fluorine atom and a furan ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H24FNO2

Molecular Weight

365.4 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C23H24FNO2/c1-23(2,3)18-12-10-17(11-13-18)15-25(16-19-7-6-14-27-19)22(26)20-8-4-5-9-21(20)24/h4-14H,15-16H2,1-3H3

InChI Key

PSDWGUDQTZOXOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3F

Origin of Product

United States

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